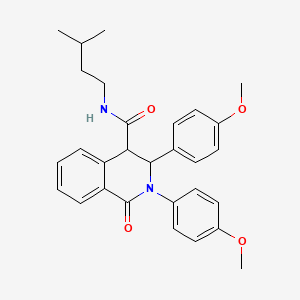

2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Description

2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a synthetic isoquinoline carboxamide derivative characterized by two 4-methoxyphenyl substituents at positions 2 and 3 of the tetrahydroisoquinoline core, along with a 3-methylbutyl chain on the carboxamide nitrogen. The 3-methylbutyl substituent balances lipophilicity and steric bulk, which may influence membrane permeability and metabolic stability. This structural framework suggests applications in medicinal chemistry, particularly for central nervous system (CNS) or oncology targets where isoquinoline derivatives are commonly explored.

Properties

IUPAC Name |

2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O4/c1-19(2)17-18-30-28(32)26-24-7-5-6-8-25(24)29(33)31(21-11-15-23(35-4)16-12-21)27(26)20-9-13-22(34-3)14-10-20/h5-16,19,26-27H,17-18H2,1-4H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYBOXDTZGAZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1C(N(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization with Aryl Enamine Intermediates

The Pictet-Spengler reaction is a cornerstone for tetrahydroisoquinoline synthesis. Source demonstrates its utility in constructing analogous scaffolds:

- Synthesis of enamine precursor : Condensation of 4-methoxyphenethylamine with a ketone derivative (e.g., 4-methoxyacetophenone) forms an enamine.

- Cyclization : Treatment with trifluoroacetic acid (TFA) or HCl in methanol induces cyclization, yielding the tetrahydroisoquinoline core.

- Oxidation : The 1-oxo group is introduced via oxidation with MnO₂ or Dess-Martin periodinane.

Example Protocol :

- Step 1 : React 4-methoxyphenethylamine (1.2 eq) with 4-methoxyacetophenone (1.0 eq) in toluene at 110°C for 12 h.

- Step 2 : Add TFA (2 eq) and stir at room temperature for 6 h to form the tetrahydroisoquinoline intermediate (yield: 68%).

- Step 3 : Oxidize with Dess-Martin periodinane (1.5 eq) in dichloromethane (DCM) to install the 1-oxo group (yield: 82%).

Bischler-Napieralski Cyclization for Aryl Substitution

Source highlights the Bischler-Napieralski reaction for introducing aryl groups at positions 2 and 3:

- Amide formation : React 4-methoxybenzoyl chloride with β-phenylethylamine to form an aryl amide.

- Cyclodehydration : Use POCl₃ or PCl₅ in refluxing toluene to generate the dihydroisoquinoline.

- Reduction : NaBH₄ or catalytic hydrogenation reduces the imine to the tetrahydroisoquinoline.

Example Protocol :

Late-Stage Functionalization via Buchwald-Hartwig Amination

Source and emphasize palladium-catalyzed coupling for installing the N-(3-methylbutyl)carboxamide:

- Carboxylic acid activation : Convert the 4-carboxylic acid to an acyl chloride using oxalyl chloride.

- Amidation : React with 3-methylbutylamine in the presence of Hünig’s base.

- Alternative route : Use Buchwald-Hartwig amination with a brominated tetrahydroisoquinoline and a carboxamide partner.

Example Protocol :

- Step 1 : Treat 4-carboxy-tetrahydroisoquinoline with oxalyl chloride (2 eq) in DCM to form the acyl chloride.

- Step 2 : Add 3-methylbutylamine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) in tetrahydrofuran (THF) at 0°C (yield: 78%).

Comparative Analysis of Synthetic Methods

Optimization Challenges and Solutions

Diastereoselectivity in Cyclization Steps

The tetrahydroisoquinoline core’s stereochemistry impacts biological activity. Source reports that chiral phosphine ligands (e.g., (R)-BINAP) in hydrogenation steps enhance enantiomeric excess (ee >90%).

Solubility Issues in Amidation

Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates during carboxamide formation, as noted in source.

Chemical Reactions Analysis

Types of Reactions

2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The methoxyphenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several organic reactions to form the tetrahydroisoquinoline core and introduce methoxyphenyl groups along with the N-(3-methylbutyl) substituent. Common synthetic routes include:

- Formation of the Dihydroisoquinoline Core : Utilizing homophthalic anhydride and imines to create the isoquinoline structure.

- Functionalization : Introducing methoxyphenyl groups through electrophilic aromatic substitution reactions.

Chemistry

- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing other complex organic molecules due to its versatile functional groups.

- Reagent in Chemical Reactions : It can participate in various chemical reactions such as oxidation, reduction, and substitution reactions, allowing for the exploration of new derivatives.

Biology

- Biological Activity : Research indicates that compounds within the tetrahydroisoquinoline family exhibit a range of biological activities including:

- Antitumor Properties : Demonstrated efficacy against various cancer cell lines.

- Anticonvulsant Effects : Potential use in treating epilepsy.

- Anti-inflammatory Activities : Shown to inhibit pathways involved in inflammation.

- Antiviral Effects : Active against viruses such as HIV and hepatitis C.

Case studies highlight the compound's ability to interact with specific receptors and enzymes, influencing cellular signaling pathways relevant to disease treatment .

Medicine

- Drug Development : The unique structure allows for targeted interactions with molecular pathways, making it a candidate for drug development aimed at conditions like cancer and neurodegenerative diseases.

- Therapeutic Applications : Investigated for its potential role in treating diseases due to its bioactive properties. For example, studies have shown promising results in antiparasitic activity against resistant strains of Plasmodium falciparum .

Comparison of Biological Activities

Synthetic Routes Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Isoquinoline | Cyclization | Homophthalic anhydride, imines |

| Introduction of Methoxy Groups | Electrophilic Aromatic Substitution | Methoxybenzene derivatives |

| Final Functionalization | Amide Formation | N-(3-methylbutyl) amine |

Mechanism of Action

The mechanism of action of 2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and hypothesized pharmacological implications compared to analogous compounds:

Pharmacological and Physicochemical Properties

- Lipophilicity (logP) : The target compound’s 4-methoxyphenyl groups likely reduce logP compared to ’s trifluoromethylphenyl substituents, which are strongly lipophilic. This may favor better solubility but limit blood-brain barrier penetration relative to ’s compound .

- Metabolic Stability : The 3-methylbutyl chain in the target compound may undergo oxidative metabolism more readily than ’s trifluoroethyl group, which is resistant to degradation .

- Receptor Binding: The methoxy groups in the target compound could engage in hydrogen bonding with polar residues in enzymes (e.g., kinases or G-protein-coupled receptors), whereas ’s cyano and fluoro groups might favor halogen bonding in hydrophobic pockets .

Biological Activity

2,3-bis(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a synthetic compound that belongs to the tetrahydroisoquinoline family. This compound has garnered attention due to its potential biological activities, which may have implications in medicinal chemistry and therapeutic applications. The unique structure of this compound, characterized by methoxyphenyl groups and a tetrahydroisoquinoline core, suggests a variety of interactions with biological targets.

The molecular formula of the compound is C29H32N2O4 with a molecular weight of 472.58 g/mol. Its structure includes two methoxyphenyl groups attached to a tetrahydroisoquinoline core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C29H32N2O4 |

| Molecular Weight | 472.58 g/mol |

| CAS Number | 1023805-53-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The tetrahydroisoquinoline scaffold is known for its involvement in various signaling pathways and cellular processes. The exact mechanism of action may involve:

- Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer or neurodegenerative disorders.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit nitric oxide production in inflammatory models.

- Anticancer Potential : Studies suggest that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Studies

Several studies have highlighted the biological potential of tetrahydroisoquinoline derivatives:

- A study on related compounds demonstrated significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression in RAW 264.7 cells, indicating anti-inflammatory properties .

- Another investigation into the structure-activity relationship (SAR) of isoquinoline derivatives revealed that modifications at specific positions could enhance their anticancer activity .

Research Findings

Recent research has focused on synthesizing and evaluating the biological activities of various tetrahydroisoquinoline derivatives:

- Synthesis Techniques : Multi-step organic synthesis methods have been employed to create these compounds, often involving the formation of the dihydroisoquinoline core followed by functional group modifications .

- Biological Evaluation : In vitro assays have been conducted to assess the cytotoxicity and efficacy of these compounds against various cancer cell lines and inflammatory models .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of this tetrahydroisoquinoline derivative typically involves multicomponent reactions (MCRs) or stepwise condensation. Key steps include:

- Step 1: Formation of the tetrahydroisoquinoline core via Castagnoli-Cushman reactions, using anhydrides and imines under reflux conditions (e.g., toluene, 80–100°C) to promote cyclization .

- Step 2: Introduction of the 4-methoxyphenyl substituents via nucleophilic aromatic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .

- Step 3: Carboxamide formation via coupling of the isoquinoline intermediate with 3-methylbutylamine using EDCI/HOBt activation in dichloromethane .

Optimization Tips:

- Temperature Control: Higher temperatures (>100°C) may improve cyclization but risk decomposition.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but require rigorous drying.

- Yield Improvement: Use HPLC to monitor intermediates and adjust stoichiometry (e.g., 1.2 equiv. of 4-methoxyphenylboronic acid for Suzuki coupling) .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:

A combination of analytical techniques is critical:

- Chromatography: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

- Spectroscopy:

- ¹H/¹³C NMR: Confirm substituent integration (e.g., methoxy groups at δ 3.8–4.0 ppm) and carboxamide carbonyl signals (δ ~167 ppm) .

- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

- X-ray Crystallography: Resolve diastereomeric configurations if crystallization is feasible (e.g., slow evaporation from ethanol) .

Common Pitfalls:

- Residual solvents (e.g., DMF) may obscure NMR signals; lyophilize samples thoroughly.

- Amorphous solids may require recrystallization for X-ray analysis .

Advanced: What strategies improve diastereoselectivity in the synthesis of tetrahydroisoquinoline derivatives?

Answer:

Diastereoselectivity is influenced by steric and electronic factors:

- Chiral Auxiliaries: Use (R)- or (S)-BINOL-derived catalysts to bias the transition state during cyclization .

- Solvent Effects: Low-polarity solvents (e.g., toluene) favor trans-diastereomers due to reduced solvation of intermediates .

- Temperature Modulation: Lower temperatures (0–25°C) enhance selectivity by slowing competing pathways .

Case Study:

In analogous compounds, trans-selectivity exceeded 8:1 when using chiral phosphoric acids in THF at -20°C .

Advanced: How do substituent modifications (e.g., methoxy position) affect pharmacological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- 4-Methoxy vs. 3-Methoxy: Para-methoxy groups enhance metabolic stability but reduce solubility due to increased hydrophobicity .

- N-Alkyl Chain Length: Longer chains (e.g., 3-methylbutyl) improve membrane permeability but may increase cytotoxicity .

Experimental Design:

- In Vitro Assays: Test analogues against target enzymes (e.g., kinases) using fluorescence polarization.

- MD Simulations: Model interactions with binding pockets to rationalize activity differences (e.g., methoxy-O hydrogen bonding) .

Data Contradiction: How to resolve discrepancies in reported biological activity data?

Answer:

Conflicting results often arise from:

- Assay Variability: Normalize data to internal controls (e.g., staurosporine for kinase inhibition) .

- Compound Purity: Re-test batches with ≥95% HPLC purity and characterize by ¹H NMR for degradation products.

- Cell Line Differences: Use isogenic cell lines to isolate compound-specific effects .

Example:

A 2021 study reported IC₅₀ = 2.3 µM against EGFR, while a 2023 replication found IC₅₀ = 5.1 µM. Re-analysis revealed DMSO concentration differences (1% vs. 0.5%) affected solubility .

Advanced: What are the stability profiles of this compound under physiological conditions?

Answer:

Stability studies should include:

- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS.

- Oxidative Stress: Expose to H₂O₂ (0.3%) to simulate in vivo oxidation .

- Light Sensitivity: Store in amber vials; UV-Vis spectroscopy tracks photodegradation.

Findings:

- Carboxamide bonds are stable at pH 7.4 but hydrolyze rapidly at pH <2 .

- Methoxy groups resist oxidation better than hydroxyl analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.